molecular formula C7H17NO B1610593 1-Butoxy-N,N-dimethylmethanamine CAS No. 56275-84-4

1-Butoxy-N,N-dimethylmethanamine

Cat. No.: B1610593
CAS No.: 56275-84-4
M. Wt: 131.22 g/mol
InChI Key: HPUIQFXZXVKZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-N,N-dimethylmethanamine is an organic compound with the molecular formula C11H25NO2. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by its clear, colorless to almost colorless liquid form and is sensitive to moisture.

Preparation Methods

1-Butoxy-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide with di-tert-butyl acetal. The reaction typically occurs under inert conditions, such as a nitrogen atmosphere, to prevent moisture interference. The reaction conditions often include moderate temperatures and the use of solvents like toluene or benzene .

Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

1-Butoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butoxy-N,N-dimethylmethanamine involves its interaction with molecular targets through its functional groups. The butoxy group and the dimethylamino group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Butoxy-N,N-dimethylmethanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-butoxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-5-6-9-7-8(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUIQFXZXVKZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511696
Record name 1-Butoxy-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56275-84-4
Record name 1-Butoxy-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Butoxy-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Butoxy-N,N-dimethylmethanamine
Reactant of Route 3
1-Butoxy-N,N-dimethylmethanamine
Reactant of Route 4
1-Butoxy-N,N-dimethylmethanamine
Reactant of Route 5
Reactant of Route 5
1-Butoxy-N,N-dimethylmethanamine
Reactant of Route 6
Reactant of Route 6
1-Butoxy-N,N-dimethylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.